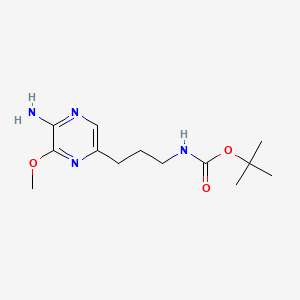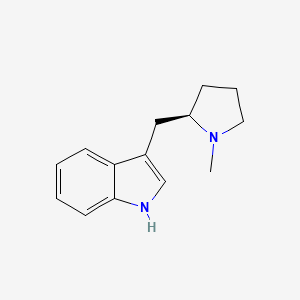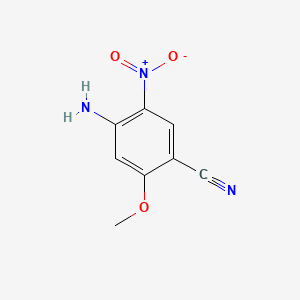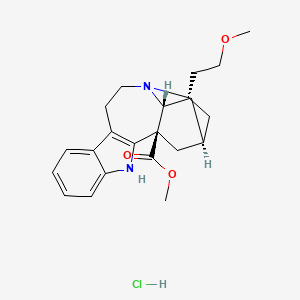
Dithiodesmethylcarbodenafil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dithiodesmethylcarbodenafil is a chemical compound with the molecular formula C23H30N6OS2. It is a structural analogue of sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor. This compound has been identified as an adulterant in various health products, particularly those marketed for male sexual performance enhancement .
Mécanisme D'action
Target of Action
Dithiodesmethylcarbodenafil is a structural analogue of sildenafil . The primary target of this compound is likely to be phosphodiesterase 5 (PDE5), a key enzyme involved in the regulation of blood flow in tissues . PDE5 inhibitors, like sildenafil, are commonly used in the treatment of erectile dysfunction and pulmonary arterial hypertension .
Mode of Action
As a PDE5 inhibitor, this compound likely works by blocking the enzymatic action of PDE5, which breaks down cyclic guanosine monophosphate (cGMP). cGMP is a substance that relaxes smooth muscles and widens blood vessels. The inhibition of PDE5 thus results in increased levels of cGMP, leading to smooth muscle relaxation and enhanced blood flow .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the nitric oxide-cGMP pathway. In this pathway, nitric oxide is produced as a neurotransmitter and it stimulates the production of cGMP. The cGMP then acts to relax smooth muscle tissue. By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby enhancing and prolonging its effects .
Pharmacokinetics
Sildenafil is rapidly absorbed, widely distributed in the body, metabolized by the liver, and excreted in the feces and urine . The bioavailability of this compound could be influenced by factors such as formulation, dose, and individual patient characteristics.
Result of Action
The result of this compound’s action would be the relaxation of smooth muscle tissue and vasodilation, leading to increased blood flow. This can help in conditions like erectile dysfunction, where improved blood flow to certain tissues is desired .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of food in the stomach can impact the absorption of orally administered drugs. Additionally, factors such as pH can influence the ionization state of the drug, which can affect its absorption and distribution. The action of this compound could also be influenced by the concurrent use of other medications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dithiodesmethylcarbodenafil involves multiple steps, starting with the preparation of the core pyrazolopyrimidine structure. The key steps include:
Formation of the pyrazolopyrimidine core: This is typically achieved through the condensation of appropriate hydrazine derivatives with formamide or formic acid.
Substitution Reactions:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducted in large reactors with precise control over temperature and reaction time.
Purification: The crude product is purified using techniques like recrystallization or chromatography to achieve the desired purity
Analyse Des Réactions Chimiques
Types of Reactions: Dithiodesmethylcarbodenafil undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, piperazine derivatives
Major Products: The major products formed from these reactions include various substituted pyrazolopyrimidine derivatives, which can have different pharmacological properties .
Applications De Recherche Scientifique
Dithiodesmethylcarbodenafil has several scientific research applications:
Chemistry: Used as a reference compound in the study of PDE5 inhibitors and their analogues.
Biology: Investigated for its effects on cellular signaling pathways involving cyclic guanosine monophosphate (cGMP).
Medicine: Studied for its potential therapeutic effects and as a model compound for developing new PDE5 inhibitors.
Industry: Used in the formulation of health supplements and performance-enhancing products
Comparaison Avec Des Composés Similaires
Sildenafil: The parent compound, widely known for its use in treating erectile dysfunction.
Dithiodesethylcarbodenafil: Another analogue with similar structural features.
Dithiopropylcarbodenafil: A related compound with slight variations in the side chains
Uniqueness: Dithiodesmethylcarbodenafil is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to sildenafil and other analogues. These modifications can influence its potency, selectivity, and duration of action .
Propriétés
IUPAC Name |
5-[2-ethoxy-5-(4-methylpiperazine-1-carbothioyl)phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6OS2/c1-5-7-17-19-20(28(4)26-17)22(31)25-21(24-19)16-14-15(8-9-18(16)30-6-2)23(32)29-12-10-27(3)11-13-29/h8-9,14H,5-7,10-13H2,1-4H3,(H,24,25,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBHSRKRWPQIHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)C(=S)N4CCN(CC4)C)OCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1333233-46-7 |
Source


|
| Record name | Dithiodesmethylcarbodenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1333233467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DITHIODESMETHYLCARBODENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59C89P1O6R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3E)-4-[4-(1,1-Dimethylethyl)phenyl]-3-buten-1-ol](/img/structure/B568980.png)



![N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B568985.png)



![3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate](/img/structure/B568990.png)
